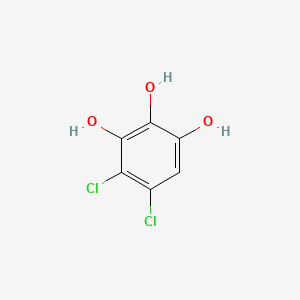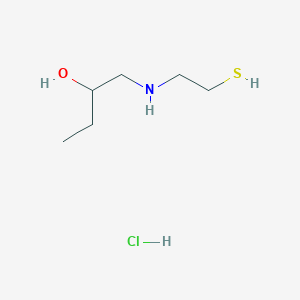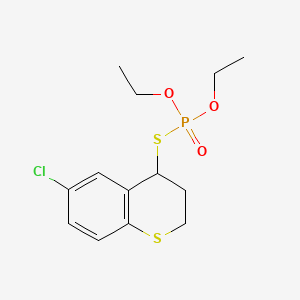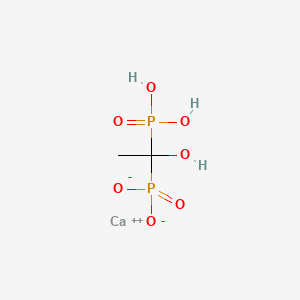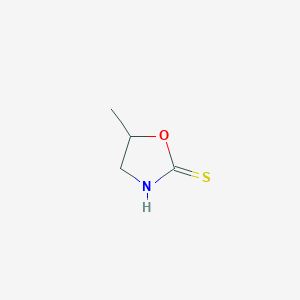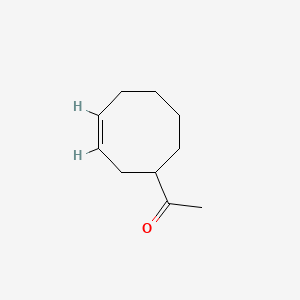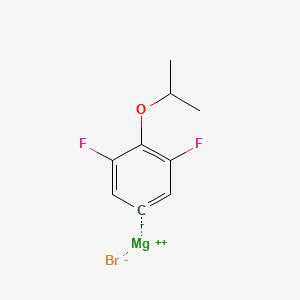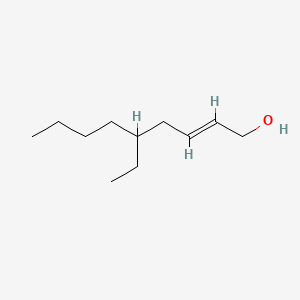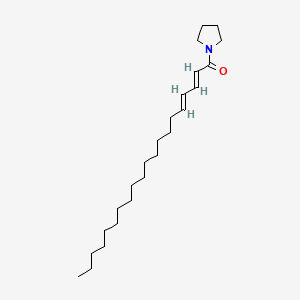
Titanium tetrakis(benzyl alcoholate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium tetrakis(benzyl alcoholate) is a coordination compound of titanium with four benzyl alcoholate ligands
Synthetic Routes and Reaction Conditions:
Direct Reaction: Titanium tetrakis(benzyl alcoholate) can be synthesized by reacting titanium tetrachloride (TiCl₄) with benzyl alcohol (C₆H₅CH₂OH) in the presence of a suitable base, such as triethylamine (Et₃N).
Solvent-Assisted Synthesis: The reaction can also be carried out in a solvent like dichloromethane (CH₂Cl₂) to improve the solubility of the reactants and the yield of the product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where titanium tetrachloride and benzyl alcohol are mixed in a controlled environment to ensure the formation of the desired product.
Continuous Flow Process: Some industrial processes may use a continuous flow system to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: Titanium tetrakis(benzyl alcoholate) can undergo oxidation reactions to form titanium dioxide (TiO₂) and benzyl aldehyde.
Reduction: Reduction reactions can lead to the formation of titanium metal and benzyl alcohol.
Substitution: The compound can participate in substitution reactions where one or more benzyl alcoholate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to replace the benzyl alcoholate ligands.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and benzyl aldehyde (C₆H₅CH₂CHO)
Reduction: Titanium metal (Ti) and benzyl alcohol (C₆H₅CH₂OH)
Substitution: Various titanium complexes with different ligands
Scientific Research Applications
Titanium tetrakis(benzyl alcoholate) has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Material Science: The compound is used in the development of advanced materials, such as coatings and thin films.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Environmental Science: It is being studied for its ability to remove pollutants from water and air.
Mechanism of Action
The mechanism by which titanium tetrakis(benzyl alcoholate) exerts its effects depends on the specific application. For example, in catalysis, it may act as a Lewis acid, facilitating the formation of intermediates. The molecular targets and pathways involved can vary widely based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Titanium Tetrakis(trimethylsilanolate)
Titanium Tetrakis(ethoxide)
Titanium Tetrakis(isopropoxide)
Uniqueness: Titanium tetrakis(benzyl alcoholate) is unique due to its benzyl alcoholate ligands, which provide different reactivity and stability compared to other titanium alkoxides. Its applications in catalysis and material science are particularly notable.
Properties
CAS No. |
19803-37-3 |
|---|---|
Molecular Formula |
C28H28O4Ti |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
phenylmethanolate;titanium(4+) |
InChI |
InChI=1S/4C7H7O.Ti/c4*8-6-7-4-2-1-3-5-7;/h4*1-5H,6H2;/q4*-1;+4 |
InChI Key |
BISYTOKEOQJFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


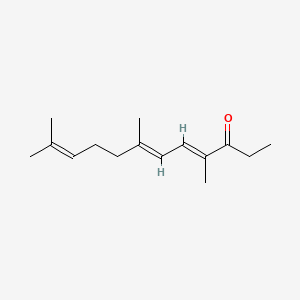
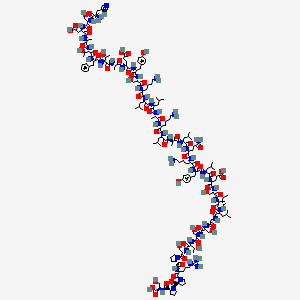
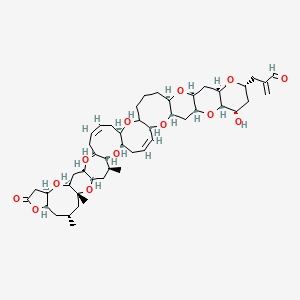
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
